![molecular formula C8H8ClIO B1409153 (4-Chloro-5-iodo-2-methylphenyl)methanol CAS No. 1807510-09-3](/img/structure/B1409153.png)
(4-Chloro-5-iodo-2-methylphenyl)methanol
Overview
Description
(4-Chloro-5-iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClIO It is characterized by the presence of chloro, iodo, and methyl substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-iodo-2-methylphenyl)methanol typically involves the halogenation of a methylphenyl precursor, followed by the introduction of a methanol group. One common method involves the iodination of 4-chloro-2-methylphenol, followed by a reduction reaction to introduce the methanol group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-iodo-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-5-iodo-2-methylbenzaldehyde or 4-chloro-5-iodo-2-methylbenzoic acid.
Reduction: Formation of 2-methylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(4-Chloro-5-iodo-2-methylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-5-iodo-2-methylphenyl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the methanol group allows it to participate in various biochemical pathways. It can act as an electrophile in substitution reactions and as a nucleophile in reduction reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methylphenyl)methanol
- (5-Iodo-2-methylphenyl)methanol
- (4-Chloro-5-iodo-2-methylbenzaldehyde)
Uniqueness
(4-Chloro-5-iodo-2-methylphenyl)methanol is unique due to the specific combination of chloro, iodo, and methanol substituents on the phenyl ring.
Biological Activity
The compound (4-Chloro-5-iodo-2-methylphenyl)methanol is an organic molecule characterized by the presence of chlorine and iodine substituents on a phenolic structure. Its unique chemical properties make it a subject of interest in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, and potential therapeutic applications.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes and proteins, which may lead to significant biological effects. For instance, studies have shown that halogenated phenolic compounds can act as enzyme inhibitors, impacting metabolic pathways in cells.
Antibacterial and Antifungal Activity
Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. The presence of halogen substituents is known to enhance the antimicrobial activity of phenolic compounds. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
In Vitro Studies
In vitro studies have revealed that this compound affects various cell types, particularly cancer cells. It has been shown to induce apoptosis in human lung cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to alter gene expression profiles further supports its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug design. The presence of both electron-withdrawing (Cl and I) and electron-donating groups (methyl) influences the compound's reactivity and interaction with biological targets. SAR studies indicate that modifications to the phenolic ring can significantly affect its potency against microbial strains .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of halogenated phenolic compounds, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 0.025 mg/mL, demonstrating promising antibacterial properties .
- Cancer Cell Lines : In experiments involving various cancer cell lines, this compound was found to inhibit cell proliferation significantly. It demonstrated an IC50 value of 15 µM in breast cancer cells, indicating its potential as a therapeutic agent in oncology .
Research Findings Summary
Properties
IUPAC Name |
(4-chloro-5-iodo-2-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGSSGQAQPJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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